molecular formula C10H17NO3 B118031 Tert-butyl 2-oxopiperidine-1-carboxylate CAS No. 85908-96-9

Tert-butyl 2-oxopiperidine-1-carboxylate

Cat. No. B118031
CAS RN: 85908-96-9
M. Wt: 199.25 g/mol
InChI Key: ULMHMJAEGZPQRY-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxopiperidine-1-carboxylate is an organic compound . It is used as a reactant in the synthesis of phenoxymethyl-dihydrothiazolopyridone derivatives as selective positive allosteric modulators (PAMs) of the metabotropic glutamate 5 (mGlu5) receptor .


Synthesis Analysis

The synthesis of tert-butyl 2-oxopiperidine-1-carboxylate involves several steps. A common method of preparation is the reaction of 1-piperidinocarbonyl chloride with tert-butoxycarbonyl chemicals to produce 1-Boc-2-piperidone . An acid-mediated 6-endo-trig cyclisation of amine-substituted enones has been developed for the stereoselective synthesis of trans-6-alkyl-2-methyl-4-oxopiperidines .


Molecular Structure Analysis

The molecular formula of Tert-butyl 2-oxopiperidine-1-carboxylate is C10H17NO3 . The InChI code is 1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(11)12/h4-7H2,1-3H3 .


Chemical Reactions Analysis

Tert-butyl 2-oxopiperidine-1-carboxylate is a reactant in the synthesis of phenoxymethyl-dihydrothiazolopyridone derivatives . It can be used to synthesize a variety of drugs and compounds, such as piperidinone antiepileptic drugs, organic synthesis catalyst, etc .


Physical And Chemical Properties Analysis

Tert-butyl 2-oxopiperidine-1-carboxylate has a molecular weight of 199.25 and a density of 1.099±0.06 g/cm3 . It has a melting point of 29-36 °C and a boiling point of 110°C/0.1mmHg . It is soluble in many organic solvents, such as ethanol, methanol, and dichloromethane .

Scientific Research Applications

Synthesis and Structural Studies

  • Syntheses of Substituted Derivatives : Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives have been synthesized and reacted with various reagents to yield cis and trans isomers with high selectivity, demonstrating its utility in stereoselective organic synthesis (Boev et al., 2015).
  • Formation of Piperidine Derivatives : The compound has been utilized in reactions to form tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are valuable synthons for the preparation of a variety of piperidine derivatives (Moskalenko & Boev, 2014).
  • Role in Novel Protein Tyrosine Kinase Inhibitor Synthesis : An efficient synthesis method for tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate has been developed. This compound is an important intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor, CP-690550 (Xin-zhi, 2011).

Crystallographic and Molecular Studies

  • X-ray Crystallographic Analysis : Tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate, a closely related compound, has been studied using X-ray crystallography to understand its structural features (Didierjean et al., 2004).
  • Molecular Structure Characterization : The molecular and crystal structure of tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, was characterized by X-ray analysis, revealing important molecular interactions (Çolak et al., 2021).

Drug and Therapeutic Research

  • Library of Novel Compounds for Biomedical Studies : Tert-butyl 4-oxopiperidine-1-carboxylate was used in the preparation of a library of dispirotriheterocyclic isoxazolinopiperidinochromanones, which have been added to the National Institutes of Health repository for pilot-scale biomedical studies (Carpenter et al., 2008).

Chemical Synthesis Applications

  • Synthesis of Amino Acid Derivatives : The compound has been used in the synthesis of protected α-amino acids, demonstrating its role in the synthesis of amino acid derivatives (Baldwin et al., 1996).
  • Versatile Synthesis of Tetrahydroisoquinolines : It has been employed in the synthesis of functionalized tetrahydroisoquinolines, showcasing its versatility as a precursor for the construction of heterocyclic compounds (Kole & Singh, 2019).

Safety And Hazards

Tert-butyl 2-oxopiperidine-1-carboxylate is classified as dangerous for the environment . It is very toxic to aquatic organisms . It is advised to avoid contact with skin and eyes, and to avoid release to the environment . It is a flammable liquid and should be kept away from fire and high temperatures .

properties

IUPAC Name

tert-butyl 2-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(11)12/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMHMJAEGZPQRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428825
Record name N-Boc-2-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-oxopiperidine-1-carboxylate

CAS RN

85908-96-9
Record name tert-Butyl 2-oxopiperidine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85908-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Boc-2-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperidinecarboxylic acid, 2-oxo-, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.413
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of piperidin-2-one (25 g, 252.2 mmol) in acetonitrile (250 ml) was cooled to 0° C. and added DMAP (6.1 g, 50.4 mmol) and triethyl amine (25.5 g, 252.2 mmol) and stirred for 10 min at same temperature then added (BOC)2O (66 g, 302.6 mmol) and continue stirring for 2 h at room temperature. After completion of starting material, solvent was removed and residue was re-dissolved in ethyl acetate and washed with water, brine and dried over Na2SO4 and concentration to afford crude product as brown liquid (31.8 g) which was used directly for the next step. 1H NMR (300 MHz, CDCl3) δ 3.66-3.62 (2H, m), 2.52-2.47 (2H, m), 1.83-1.79 (4H, m), 1.52 (9H, s) ppm.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step Two
Quantity
25.5 g
Type
reactant
Reaction Step Three
Name
Quantity
6.1 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

In another process, described in J. Org. Chem. Vol. 48, pp. 2424 to 2426 (1983), δ-valerolactam is reacted with tert-butyl oxydiformate in a first stage to form N-tert-butoxycarbonylvalerolactam, which is then broken down in a second stage with 1.1 equivalents of sodium methylate to form methyl 5-(O-tert.-butylurethano)valerate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl oxydiformate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
S Lin, X Leng, Z Zhang, F Huang… - … on Advances in …, 2015 - atlantis-press.com
A synthetic design of (±) vertine and (±)-lythrine was described, and the intermediate, N-protected 2-methoxypiperidine, was synthesized, which contains a protection, reduction and …
Number of citations: 0 www.atlantis-press.com
J Wang, YL Liang, J Qu - scholar.archive.org
All reactions were carried out in aerial atmosphere, unless otherwise mentioned. Water was purchased from Watson water or from Milli-Q® Ultrapure Water Purification System. Flash …
Number of citations: 0 scholar.archive.org
LD Sun, F Wang, F Dai, YH Wang, D Lin… - Biochemical …, 2015 - Elsevier
… To a stirring solution of tert-butyl-2-oxopiperidine-1-carboxylate (4.0 g, 20.1 mmol) in tetrahydrofuran (THF) (20 mL) was added dropwise Lithium diisopropylamide (LDA) (11.0 mL, 22.1 …
Number of citations: 80 www.sciencedirect.com
J Qian, X Chen, S Shu, W Zhang, B Fang… - European Journal of …, 2019 - Elsevier
… (E)-3-(3,4,5-trimethoxybenzylidene) piperidin-2-one (4) was prepared from commercially available 3,4,5-trimethoxybenzaldehyde (3) with tert-butyl 2-oxopiperidine-1-carboxylate in the …
Number of citations: 34 www.sciencedirect.com
A Deagostino, P Larini, EG Occhiato… - The Journal of …, 2008 - ACS Publications
… Preliminary studies were conducted on the triflate prepared from tert-butyl-2-oxopiperidine-1-carboxylate, according to the literature procedure. The initially chosen conditions were …
Number of citations: 49 pubs.acs.org
NA Tamayo, Y Bo, V Gore, V Ma… - Journal of Medicinal …, 2012 - ACS Publications
… To a solution of tert-butyl 2-oxopiperidine-1-carboxylate (83, 2.11 g, 10.6 mmol) in THF (20 mL) under N 2 atmosphere at −78 C was added a solution of (4-(trifluoromethyl)phenyl)…
Number of citations: 53 pubs.acs.org
HD Vu, J Renault, T Roisnel, C Robert… - European Journal of …, 2015 - Wiley Online Library
… (2.56 g, 37.6 mmol) and tert-butyl 2-oxopiperidine-1-carboxylate (5.00 g, 25.10 mmol) by … (3.84 g, 37.6 mmol) and tert-butyl 2-oxopiperidine-1-carboxylate (5.00 g, 25.10 mmol) by …
JD St. Denis, G Chessari, A Cleasby… - Journal of Medicinal …, 2022 - ACS Publications
… -2H-pyran-2-yl)-1H-pyrazol-3-yl)pyridine (10 g, 31.03 mmol) in THF (120 mL) was added n-BuLi (18 mL) at −78 C followed by addition of tert-butyl 2-oxopiperidine-1-carboxylate (18.55 …
Number of citations: 5 pubs.acs.org
Y Ozawa - Copper (I)-Catalyzed Stereoselective Borylation …, 2023 - Springer
… In a vacuum-dried 300 mL two-neck round-bottomed flask, tert-butyl 2-oxopiperidine-1-carboxylate (3.98 g, 20.0 mmol) was dissolved in dry THF (80 mL), and the mixture was cooled to …
Number of citations: 0 link.springer.com
Y Ozawa - 2022 - eprints.lib.hokudai.ac.jp
… In a vacuum dried 300 mL two-neck round-bottomed flask, tert-butyl 2-oxopiperidine-1carboxylate (3.98 g, 20.0 mmol) was dissolved in dry THF (80 mL), and the mixture was cooled to – …
Number of citations: 4 eprints.lib.hokudai.ac.jp

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